5-Methylidenehept-6-yn-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176541-67-6 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
5-methylidenehept-6-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-4-7(2)5-6-8(3)9/h1H,2,5-6H2,3H3 |
InChI Key |
MCQSOSZHPCLBFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C)C#C |
Canonical SMILES |
CC(=O)CCC(=C)C#C |
Synonyms |
6-Heptyn-2-one, 5-methylene- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methylidenehept 6 Yn 2 One and Analogous Structures
Strategies for Carbon-Carbon Bond Formation in the Synthesis of Alkynes and Unsaturated Ketones
The construction of molecules like 5-Methylidenehept-6-yn-2-one hinges on the precise formation of carbon-carbon bonds to introduce the unsaturated moieties. Key strategies involve the addition of alkyne groups to carbonyls and the catalyzed coupling of molecular fragments to build the carbon skeleton with the desired functional groups.
Regioselective Alkynylation and Methylidenation Approaches
Regioselectivity is a critical consideration in the synthesis of complex molecules, ensuring that functional groups are installed at the correct position. For a target like this compound, this involves the specific alkynylation of a ketone and the formation of a methylidene group at a defined location.
The Favorsky reaction is a classical organic reaction that involves the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as a ketone or aldehyde, in the presence of a base. jk-sci.com This reaction is fundamental for the synthesis of propargyl alcohols, which are key intermediates in the synthesis of more complex molecules. The reaction proceeds through the in-situ formation of a metal acetylide, which then acts as the nucleophile. wikipedia.org
The general mechanism involves the deprotonation of the terminal alkyne by a strong base (e.g., KOH, NaNH2) to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of a ketone, leading to the formation of an alkoxide intermediate. Subsequent protonation yields the target propargyl alcohol. jk-sci.com
Reaction Mechanism:
Deprotonation: HC≡CR + B⁻ → ⁻C≡CR + HB
Nucleophilic Addition: R'R"C=O + ⁻C≡CR → R'R"C(O⁻)C≡CR
Protonation: R'R"C(O⁻)C≡CR + HB → R'R"C(OH)C≡CR + B⁻
Variants of the Favorsky reaction have been developed to improve yields, expand the substrate scope, and achieve enantioselectivity. organicreactions.org For instance, the use of different metal acetylides (e.g., lithium, magnesium, zinc) can influence the reactivity and selectivity of the addition. Enantioselective versions of the Favorsky reaction often employ chiral ligands in conjunction with a metal catalyst to produce optically active propargyl alcohols. organicreactions.org
In the context of synthesizing a precursor for this compound, a suitable ketone could be reacted with an appropriate terminal alkyne via the Favorsky reaction to introduce the alkynyl group at the desired position. Subsequent oxidation of the resulting propargyl alcohol would yield the corresponding alkynyl ketone. The choice of base and reaction conditions is crucial to avoid side reactions like aldol (B89426) condensation, especially when using ketones with α-hydrogens. wikipedia.org
The retro-Favorsky reaction is the reverse process, where a propargyl alcohol is cleaved to regenerate a carbonyl compound and an alkyne. This reaction is typically carried out by heating with a strong base like potassium hydroxide. researchgate.net
Transition Metal-Catalyzed Coupling Reactions for Alkyne and Alkene Installation
Transition metal catalysis offers a powerful and versatile toolkit for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high efficiency and selectivity. Palladium, indium, and rhodium catalysts are particularly effective in mediating the coupling reactions necessary to install alkyne and alkene functionalities.
Palladium-catalyzed reactions are cornerstones of modern organic synthesis. One notable application is the intramolecular addition of active methylene (B1212753) compounds to alkynes, which can be part of a tandem process for creating cyclic structures. rsc.orgnih.gov This methodology allows for the formation of a new carbon-carbon bond and a simultaneous cyclization event.
The general mechanism for such a transformation often involves the following key steps:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to a starting material, often an aryl or vinyl halide.
Alkyne Insertion: The alkyne moiety of the substrate coordinates to the palladium center and subsequently inserts into the Pd-carbon bond.
Nucleophilic Attack: An intramolecular nucleophilic attack from the active methylene compound onto the palladium-activated alkyne occurs. This step is typically the cyclization event.
Reductive Elimination: The cycle is completed by reductive elimination, which forms the final product and regenerates the Pd(0) catalyst.
A study by Liu and Chen reviews the advancements in palladium-catalyzed cyclization of 1,6-enynes, which are structurally related to the precursors of this compound. rawdatalibrary.net These reactions can proceed through various initial steps such as hydropalladation, carbopalladation, or nucleopalladation of the alkyne. rawdatalibrary.net The mechanism often involves a π-allyl palladium intermediate. nih.gov For the synthesis of a molecule like this compound, an acyclic precursor containing both an active methylene group and an alkyne could potentially be cyclized in the presence of a palladium catalyst to form a cyclic intermediate, which could then be further manipulated to yield the target structure.
| Catalyst System | Substrate Type | Product Type | Key Mechanistic Step |
| Pd(0) with ligands | 1,6-enynes | Cyclized products | Nucleopalladation of alkyne |
| Pd(OAc)2/bbeda | Enynamides | Azacycles | Oxidative hydropalladation |
Indium catalysts have emerged as effective mediators for the addition of active methylene compounds to terminal alkynes. nih.gov This reaction provides a direct route to α-alkenylated carbonyl compounds. The use of indium(III) triflate (In(OTf)3) is common for this transformation. nih.gov
The reaction mechanism is believed to involve the activation of the alkyne by the indium(III) catalyst, which acts as a π-Lewis acid. This activation renders the alkyne more susceptible to nucleophilic attack by the enol form of the active methylene compound. The subsequent protonolysis of the resulting organoindium intermediate yields the final product and regenerates the catalyst. This method is advantageous due to its high atom economy and the ability to proceed under relatively mild conditions.
A study by Nakamura and colleagues demonstrated the addition of 1,3-dicarbonyl compounds to unactivated 1-alkynes, providing an efficient route to 2-alkenyl-1,3-dicarbonyl compounds. researchgate.net This methodology could be adapted for the synthesis of this compound by reacting a suitable β-keto ester or a related active methylene compound with a terminal alkyne in the presence of an indium catalyst to construct the core carbon skeleton. The Markovnikov addition of active methylene compounds to terminal alkynes has also been achieved using indium(III) catalysts. nih.govacs.org
| Catalyst | Nucleophile | Electrophile | Product |
| In(OTf)3 | Active methylene compound | 1-Alkyne | α-Alkenylated carbonyl compound |
| In(NTf2)3 | β-Keto ester | Monosubstituted 1,3-diyne | α-Ynenylated keto ester |
| InBr3 | Diethyl acetamidomalonate | Terminal alkyne | β-Branched α-amino acid precursor |
Rhodium catalysts are highly effective in promoting the α-alkenylation of ketones with internal alkynes. This reaction is a powerful tool for the direct formation of α,β-unsaturated ketones, a key structural feature of this compound. A study by Mo, Lim, and Dong details a rhodium(I)-catalyzed, bifunctional ligand-assisted α-C–H alkenylation of ketones. acs.org
The proposed catalytic cycle for this transformation typically involves:
C-H Activation: The rhodium catalyst, assisted by a directing group on the ketone (often the carbonyl oxygen itself), activates an α-C-H bond to form a rhodacycle intermediate.
Alkyne Insertion: The internal alkyne coordinates to the rhodium center and inserts into the Rh-C bond.
Reductive Elimination: A β-hydride elimination followed by reductive elimination releases the α-alkenylated ketone product and regenerates the active rhodium catalyst.
This method allows for the controlled synthesis of either α,β- or β,γ-unsaturated ketones by adjusting the reaction conditions. acs.org The reaction exhibits excellent functional group tolerance and can employ both aromatic and aliphatic alkynes. acs.org For the synthesis of this compound, a ketone could be directly coupled with an internal alkyne bearing a terminal alkene or a precursor to the methylidene group using this rhodium-catalyzed methodology to construct the enone system with high regioselectivity.
| Catalyst System | Substrates | Product Type | Key Feature |
| Rh(I) with bifunctional ligand | Ketone, Internal Alkyne | α,β- or β,γ-Unsaturated Ketone | Controllable selectivity |
| Rh(III) | Aromatic Ketone, Allylic Alcohol | β-Aryl Carbonyl Compound | Carbonyl-directed C-H activation |
Synthesis of Enone and Ynenone Frameworks via Condensation and Rearrangement Processesorgsyn.org
The formation of the carbon skeleton for ynenones, which are characterized by a ketone conjugated with a carbon-carbon triple bond, often employs powerful carbon-carbon bond-forming reactions. These compounds are valuable synthetic intermediates due to the diverse reactivity of the alkynyl and carbonyl moieties. pkusz.edu.cn Gold-catalyzed synergistic reactions, for instance, have been developed to produce ynones directly from readily available aldehydes and hypervalent alkynyl iodides through an in situ oxidative cleavage of a C-C bond. pkusz.edu.cn
Knoevenagel Condensation Strategies for Olefin and Ynenone Formationorgsyn.org
The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org It is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine. sigmaaldrich.comjk-sci.com The reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com This strategy is highly effective for creating conjugated enones. wikipedia.org
Active methylene compounds are crucial for this reaction, as their acidity allows for easy deprotonation by a mild base to form a stable enolate. wikipedia.org Common examples of such compounds are listed in the table below.
Table 1: Common Active Methylene Compounds in Knoevenagel Condensation
| Compound Name | Structural Formula |
|---|---|
| Diethyl malonate | CH₂(COOEt)₂ |
| Ethyl acetoacetate | CH₃COCH₂COOEt |
| Acetylacetone | CH₃COCH₂COCH₃ |
| Malononitrile | CH₂(CN)₂ |
For the synthesis of a precursor to this compound, a Knoevenagel condensation could be envisioned between an alkynal (an aldehyde containing an alkyne) and an active methylene compound like acetylacetone. The subsequent condensation and dehydration would furnish a β-diketone intermediate, which could then be selectively deacylated to yield the desired ynenone framework. The choice of base and reaction conditions is critical to prevent side reactions, such as self-condensation of the aldehyde. wikipedia.org
Functional Group Interconversions Leading to the this compound Core
The synthesis of a polyfunctional molecule like this compound necessitates precise control over the reactivity of its constituent groups. Chemoselectivity, the preferential reaction of a reagent with one functional group over others, is paramount. wikipedia.org Methodologies for selective oxidation, reduction, and the use of protecting groups are essential tools in this context. nih.gov
Chemoselective Oxidation and Reduction Protocols
Given the presence of a ketone, an allene (B1206475), and a terminal alkyne, chemoselective transformations are critical. The relative reactivity of these groups dictates the choice of reagents. Carbonyl groups in ketones are susceptible to reduction by hydride reagents, while alkynes can be reduced under various conditions. libretexts.org
Reduction: The choice of reducing agent is key to achieving selectivity. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often used for the selective reduction of ketones and aldehydes. libretexts.org To reduce the ketone in this compound to a secondary alcohol without affecting the alkyne or allene, NaBH₄ would be a suitable choice under controlled conditions. Conversely, catalytic hydrogenation can be employed to reduce the alkyne. Using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) would selectively reduce the alkyne to a cis-alkene, leaving the ketone and allene moieties intact.
Oxidation: Oxidation protocols can also be applied selectively. For instance, α,β-enones can be oxidized to 1,4-enediones using reagents like tert-butylhydroperoxide with a palladium catalyst. researchgate.net While the target molecule is not a standard enone, this highlights that the olefinic part of the molecule can be a site for oxidation under specific conditions. The terminal alkyne could be susceptible to oxidative coupling reactions (e.g., Glaser coupling) in the presence of copper salts and an oxidant, which would need to be considered in any synthetic plan.
Protection and Deprotection Strategies for Complex Architectures
In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. nih.gov The terminal alkyne and the ketone in the this compound structure are two such groups that may require protection.
Alkyne Protection: The acidic proton of a terminal alkyne makes it reactive towards strong bases and nucleophiles. Trialkylsilyl groups are the most common protecting groups for terminal alkynes. Trimethylsilyl (TMS) and the more robust triisopropylsilyl (TIPS) groups are readily introduced and can be selectively removed under mild conditions, making them highly valuable in synthesis. pkusz.edu.cn
Table 2: Common Protecting Groups for Terminal Alkynes and Their Deprotection Conditions
| Protecting Group | Reagent for Protection | Common Deprotection Reagents |
|---|---|---|
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | K₂CO₃ in MeOH; Tetrabutylammonium fluoride (B91410) (TBAF) |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Tetrabutylammonium fluoride (TBAF) |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium fluoride (TBAF); Acetic Acid |
Ketone Protection: Ketones are commonly protected by converting them into acetals or ketals, which are stable to bases, nucleophiles, and reducing agents but are readily cleaved by aqueous acid. Ethylene glycol is frequently used to form a cyclic ketal, which offers enhanced stability.
Stereochemical Control and Diastereoselective Synthesis of this compound Derivativesresearchgate.netnih.gov
Introducing stereocenters into the this compound framework requires advanced asymmetric synthetic methods. Chiral derivatives of this compound could possess axial chirality due to the allene group or point chirality at substituted positions. The synthesis of such molecules with high diastereoselectivity and enantioselectivity is a significant challenge. researchgate.net
Recent advances have demonstrated that ynones are excellent substrates in asymmetric catalysis. For example, streamlined strategies for the asymmetric α-difunctionalization of ynones have been developed using chiral phosphoric acid derivatives as catalysts to create α-quaternary chiral centers with high enantiomeric excess. nih.gov Furthermore, cascade reactions involving ynones have been shown to proceed with excellent diastereoselectivity to construct complex polycyclic systems. rsc.org
For acyclic systems, diastereoselective additions to chiral allenyl aldehydes and ketones have been studied, showing that the allene moiety can direct the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group. acs.org The development of catalytic, enantioselective methods for the synthesis of allenyl boronates from enynes also provides a powerful tool for accessing chiral allene-containing building blocks. nih.gov These methodologies could be adapted to control the stereochemistry of derivatives of this compound, for instance, by performing a diastereoselective addition of an organometallic reagent to the ketone, guided by a pre-existing stereocenter, or by constructing the chiral allene moiety itself through an asymmetric catalytic process. nih.gov
Elucidation of Reaction Mechanisms and Kinetics Pertinent to 5 Methylidenehept 6 Yn 2 One
Mechanistic Pathways of Methylidene Group Formation and Transformation
The formation of the methylidene group in structures analogous to 5-Methylidenehept-6-yn-2-one can be achieved through various synthetic strategies. One common approach involves elimination reactions from suitably substituted precursors. For instance, the dehydration of a tertiary alcohol adjacent to the ketone functionality can forge the exocyclic double bond. Alternatively, Wittig-type reactions or other olefination methods on a corresponding diketone precursor can introduce the methylidene group with high regioselectivity.
The transformation of the methylidene group often involves its participation in concerted pericyclic reactions or its susceptibility to electrophilic attack due to the electron-rich nature of the double bond. In the context of enyne metathesis, a powerful carbon-carbon bond-forming reaction, the methylidene group can act as the alkene partner. Ruthenium-based catalysts, such as Grubbs-type catalysts, are commonly employed for these transformations. organic-chemistry.orgnih.gov The catalytic cycle typically initiates with the formation of a ruthenacyclobutane intermediate from the alkene moiety. organic-chemistry.org Subsequent rearrangement and reductive elimination lead to the formation of new diene systems. organic-chemistry.org
Investigation of Alkyne Reactivity in Catalytic Processes
The terminal alkyne in this compound is a highly versatile functional group that readily participates in a myriad of catalytic transformations, enabling the construction of more complex molecular architectures.
Nucleophilic Addition to Activated Alkyne Moieties
The presence of the adjacent ketone and methylidene groups activates the alkyne moiety towards nucleophilic attack. This activation is a consequence of the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon triple bond, rendering the terminal carbon electrophilic. This phenomenon is central to conjugate addition reactions, where a nucleophile adds to the β-carbon of an α,β-unsaturated system. wikipedia.orgresearchgate.net In the case of this compound, the extended conjugation makes the terminal alkyne susceptible to such additions. nih.govbham.ac.uk
The reaction mechanism involves the attack of a nucleophile on the terminal carbon of the alkyne, leading to the formation of a vinyl anion intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the conjugated system, including the oxygen atom of the carbonyl group. Subsequent protonation of the vinyl anion yields the final addition product. The efficiency and regioselectivity of this process can be influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst. researchgate.net
Catalytic Cycles and Rate-Limiting Steps in Transition Metal-Mediated C-C Bond Forming Reactions
Transition metals, particularly palladium and rhodium, are extensively used to catalyze carbon-carbon bond forming reactions involving terminal alkynes. nih.govresearchgate.netrsc.orglibretexts.org A prominent example is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. The catalytic cycle of such reactions typically involves several key steps:
Oxidative Addition: The active catalyst (e.g., a Pd(0) complex) undergoes oxidative addition to the organic halide, forming a Pd(II) intermediate. libretexts.org
Reductive Elimination: The coupled product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst. libretexts.org
The rate-limiting step in these catalytic cycles can vary depending on the specific reaction conditions, substrates, and catalyst system. acs.org For instance, in some cases, the oxidative addition step is rate-determining, while in others, it is the transmetalation or reductive elimination. acs.org Kinetic studies are essential to elucidate these details and optimize reaction conditions.
| Catalytic Step | Description | Potential Rate-Limiting Factors |
| Oxidative Addition | Insertion of the metal catalyst into the carbon-halide bond. | Strength of the C-X bond, nature of the metal and ligands. |
| Transmetalation | Transfer of the alkyne group from one metal to another. | Stability of the organometallic intermediates, nature of the metals. |
| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Steric hindrance around the metal center, electronic properties of the ligands. |
Regioselective Gold(I)-Catalyzed Alkyne Hydration Mechanisms for Ketone Synthesis
The hydration of the terminal alkyne in this compound would lead to the formation of a methyl ketone, a transformation that can be efficiently catalyzed by gold(I) complexes. nih.govorganic-chemistry.orgmdpi.com Gold(I) catalysts are highly effective in activating alkynes towards nucleophilic attack by water. nih.gov
The generally accepted mechanism for gold(I)-catalyzed alkyne hydration involves the following steps:
π-Activation: The gold(I) catalyst coordinates to the alkyne, forming a π-complex. This coordination increases the electrophilicity of the alkyne. mdpi.com
Nucleophilic Attack: A water molecule attacks the more substituted carbon of the activated alkyne (Markovnikov regioselectivity), leading to a vinylgold intermediate. mdpi.com
Protodeauration: The vinylgold intermediate is then protonated, releasing the enol product and regenerating the gold(I) catalyst. mdpi.com
Tautomerization: The enol rapidly tautomerizes to the more stable keto form. wikipedia.org
The regioselectivity of the hydration is a crucial aspect, and for terminal alkynes, the reaction typically follows Markovnikov's rule to yield methyl ketones. organic-chemistry.orgmdpi.com The specific ligands on the gold(I) center and the reaction conditions can influence the efficiency and regioselectivity of the catalysis. rsc.org
Keto-Enol Tautomerism and Reactivity of the Ketone Functionality in Multi-Unsaturated Systems
The ketone functionality in this compound exists in equilibrium with its corresponding enol tautomer. wikipedia.orgorganicchemistrytutor.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This keto-enol tautomerism is a fundamental process that significantly influences the reactivity of the carbonyl group. libretexts.org The equilibrium generally favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org
However, in multi-unsaturated systems like this compound, the enol form can be stabilized by conjugation with the adjacent methylidene and alkyne groups. organicchemistrytutor.comchemistrysteps.com This extended conjugation can increase the proportion of the enol tautomer at equilibrium. The interconversion between the keto and enol forms can be catalyzed by both acids and bases. chemistrysteps.com
The reactivity of the ketone functionality is dictated by the electrophilic nature of the carbonyl carbon. It is susceptible to nucleophilic attack, leading to the formation of alcohols after reduction or Grignard-type additions. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate in many carbon-carbon bond-forming reactions, such as aldol (B89426) condensations.
| Tautomer | Key Structural Feature | Relative Stability | Factors Favoring |
| Keto | C=O double bond | Generally more stable | Stronger C=O bond |
| Enol | C=C double bond and -OH group | Generally less stable | Conjugation, Aromaticity, Intramolecular H-bonding |
Kinetic Studies of Transformations Involving Multiple Unsaturated Centers
Kinetic studies on molecules with multiple unsaturated centers, such as this compound, are complex due to the potential for various competing and sequential reactions. The rate of a particular transformation will depend on the relative activation energies of the different possible reaction pathways.
For instance, in a reaction involving both the alkyne and the methylidene group, the selectivity will be determined by the relative rates of reaction at these two sites. In transition metal-catalyzed reactions, the coordination of the catalyst to either the alkyne or the alkene can be a key selectivity-determining step. researchgate.net The steric and electronic properties of the substrate and the catalyst play a crucial role in dictating the preferred reaction pathway. nih.gov
Flash photolysis is one technique that has been used to study the kinetics of rapid tautomeric equilibria, such as keto-enol tautomerism, providing valuable data on the rates of interconversion. researchgate.netmuni.cz For catalytic reactions, monitoring the concentration of reactants, intermediates, and products over time using techniques like NMR spectroscopy or gas chromatography can provide insights into the reaction kinetics and help to identify the rate-limiting step. acs.org
Due to the lack of specific kinetic data for this compound in the literature, a detailed quantitative analysis is not possible. However, based on general principles of reactivity for enynes and polyunsaturated ketones, it can be inferred that the relative rates of reactions at the different functional groups will be highly dependent on the specific reagents and conditions employed.
Advanced Spectroscopic Analysis and Structural Characterization of 5 Methylidenehept 6 Yn 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the proton and carbon environments in 5-Methylidenehept-6-yn-2-one .
¹H NMR Spectroscopy for Proton Connectivity and Chemical Shifts
The ¹H NMR spectrum of This compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the number of neighboring protons and their spatial relationships.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₃) | ~2.2 | s | - |
| H3 (CH₂) | ~2.8 | t | ~7.0 |
| H4 (CH₂) | ~2.5 | t | ~7.0 |
| H5a (=CH₂) | ~5.4 | s | - |
| H5b (=CH₂) | ~5.2 | s | - |
| H7 (≡CH) | ~3.0 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation and Functional Group Identification
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~30 |
| C2 (C=O) | ~208 |
| C3 (CH₂) | ~45 |
| C4 (CH₂) | ~35 |
| C5 (=C) | ~140 |
| C5' (=CH₂) | ~125 |
| C6 (≡C) | ~85 |
| C7 (≡CH) | ~80 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity between the H3 and H4 methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between each proton and the carbon to which it is directly attached, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This could be used to confirm the spatial proximity of the methylidene protons (H5a and H5b) to the neighboring methylene group (H4).
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FT-IR) Spectroscopy of Carbonyl, Alkyne, and Alkene Vibrational Modes
The FT-IR spectrum of This compound would be characterized by absorption bands corresponding to the vibrational modes of its key functional groups.
Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ketone) | Stretching | ~1715 |
| C≡C (Alkyne) | Stretching | ~2100 |
| ≡C-H (Alkyne) | Stretching | ~3300 |
| C=C (Alkene) | Stretching | ~1640 |
| =C-H (Alkene) | Bending (out-of-plane) | ~900 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. For this compound (C₈H₈O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The calculated exact mass of this compound is 120.057515 g/mol . An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value, thus confirming the molecular formula.
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of ketones is well-documented and typically involves characteristic pathways such as α-cleavage and McLafferty rearrangement. youtube.comchemistrynotmystery.com For this compound, the following fragmentation pathways can be predicted:
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:
Loss of a methyl radical (•CH₃), leading to the formation of a resonance-stabilized acylium ion with a predicted m/z of 105.0335.
Loss of the methylidene-ethynyl-methyl radical (•C₅H₅), resulting in an acylium ion with a predicted m/z of 43.0184. The peak corresponding to the acetyl cation (CH₃CO⁺) is often a prominent peak in the mass spectra of methyl ketones. libretexts.org
McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In this compound, there are no γ-hydrogens on the alkyl chain, so a classical McLafferty rearrangement is not expected. However, other complex rearrangements involving the en-yne system could potentially occur.
The predicted HRMS data and major fragmentation patterns are summarized in the table below.
| Predicted Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |
| [M]⁺• | C₈H₈O | 120.0575 | Molecular Ion |
| [M - CH₃]⁺ | C₇H₅O | 105.0335 | α-Cleavage |
| [M - C₅H₅]⁺ | C₂H₃O | 43.0184 | α-Cleavage |
This table presents predicted data based on the structure of this compound and known fragmentation patterns of similar compounds.
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore in this compound consists of the carbonyl group conjugated with the methylidene and alkyne moieties. This extended conjugation is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
Two primary electronic transitions are anticipated for this molecule:
π→π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated en-yne system, this transition is expected to be of high intensity (large molar absorptivity, ε) and occur at a longer wavelength (lower energy) compared to non-conjugated systems. libretexts.orglibretexts.org For α,β-unsaturated ketones, the π→π* transition typically appears in the range of 215-250 nm. youtube.com The presence of the additional alkyne in conjugation may shift this absorption to a slightly longer wavelength.
n→π* Transition: This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. These transitions are typically of much lower intensity (small ε) compared to π→π* transitions and appear at longer wavelengths. researchgate.net For conjugated ketones, the n→π* transition is often observed as a shoulder or a weak band in the 300-350 nm region.
The predicted UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) are summarized in the table below.
| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Chromophore |
| π→π | ~220-260 | > 10,000 | C=C-C≡C-C=O |
| n→π | ~300-340 | < 100 | C=O |
This table presents predicted data based on the structure of this compound and known UV-Vis absorption characteristics of conjugated enones.
Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights
Advanced spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and elucidating reaction mechanisms. For reactions involving this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy could be employed.
For instance, in a cyclization reaction of the enyne moiety, which is a common transformation for such systems, rsc.orgnih.gov in-situ FTIR could be used to monitor the disappearance of the characteristic vibrational bands of the alkyne (C≡C stretch, ~2100-2260 cm⁻¹) and the conjugated ketone (C=O stretch, ~1666-1685 cm⁻¹) and the appearance of new bands corresponding to the cyclic product. libretexts.org
Similarly, ¹H NMR spectroscopy could be used to follow the reaction progress by observing the disappearance of the signals corresponding to the vinylic and acetylenic protons of the starting material and the emergence of new signals for the product. The integration of these signals over time would provide kinetic data for the reaction. For example, in a hydroindolation reaction involving an alkyne, ¹H NMR was used to monitor the formation of the product.
Furthermore, advanced techniques like 2D NMR (e.g., COSY, HMBC) would be crucial in determining the connectivity and structure of any intermediates or final products, thereby providing deep mechanistic insights into the reaction pathways.
Computational and Theoretical Chemistry Studies on 5 Methylidenehept 6 Yn 2 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.trscispace.com It is particularly effective for determining ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. For 5-Methylidenehept-6-yn-2-one, a DFT analysis would typically be performed using a functional like B3LYP or CAM-B3LYP combined with a basis set such as 6-311+G(d,p). scispace.comnih.gov
The primary outputs of a DFT calculation are the optimized molecular geometry and the total electronic energy. The optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy state (ground state).
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative and represents the type of data that would be generated from a DFT calculation. Specific values require an actual computational study.)
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C=O | ~1.21 Å | |
| C≡C | ~1.20 Å | |
| C=C (methylidene) | ~1.34 Å | |
| C-C (single) | 1.45 - 1.54 Å | |
| Bond Angles | ||
| C-C-C (ketone) | ~118° | |
| C-C≡C (alkyne) | ~178° | |
| C=C-H (methylidene) | ~121° | |
| Dihedral Angles |
Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy. While computationally more demanding than DFT, they are often used as a benchmark for high-accuracy predictions of energy and structure. For a molecule like this compound, these methods could be used to calculate a highly accurate total energy, which is crucial for determining thermodynamic properties like the heat of formation.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is easily polarizable and has high chemical reactivity, whereas a large gap indicates high kinetic stability. nih.govmdpi.comscirp.org For this compound, the conjugated system of the methylidene, alkyne, and ketone groups would be expected to influence the HOMO-LUMO gap significantly. DFT calculations are commonly used to determine the energies of these orbitals. nih.govdntb.gov.ua
Table 2: Representative HOMO-LUMO Data from DFT Calculations (Note: This table illustrates the typical data obtained. Values are representative and not specific to this compound.)
| Parameter | Description | Typical Energy Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -8.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.0 |
From these energies, various chemical reactivity descriptors can be calculated, such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. nih.gov
Reaction Pathway Modeling and Transition State Calculations for Synthesis and Transformations
Computational chemistry is invaluable for modeling reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a chemical reaction can be mapped. This is particularly useful for understanding the synthesis of complex molecules like this compound, which could be formed through various pathways, such as the coupling of enynes with ketones. nih.gov
Transition state calculations, using methods like DFT, locate the highest energy point along a reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such modeling can elucidate periselectivity in cycloaddition reactions or predict the feasibility of proposed synthetic routes. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations can predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, characteristic frequencies for the C=O stretch (ketone), C≡C stretch (alkyne), and C=C stretch (methylidene) would be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. scispace.com These correspond to the absorption of light in the UV-visible range and can help explain the color and electronic properties of the compound.
Conformational Analysis and Stereoisomer Energetics of this compound
This compound possesses several single bonds, allowing for rotation and leading to different spatial arrangements known as conformers. A conformational analysis involves systematically exploring these rotations to find the various low-energy structures (local minima on the potential energy surface).
Computational methods can calculate the relative energies of these different conformers. The most stable conformer is the one with the lowest energy, and it will be the most populated at thermal equilibrium. This analysis is crucial for understanding the molecule's average shape and how its structure might influence its reactivity and interactions with other molecules. For molecules with stereocenters, these methods can also predict the relative stability of different stereoisomers.
Synthetic Applications and Transformations of 5 Methylidenehept 6 Yn 2 One As a Building Block
Utilization in Annulation and Cyclization Reactions
The conjugated enone system, in proximity to a terminal alkyne, provides a rich platform for a variety of annulation and cyclization strategies. These reactions are pivotal for the stereocontrolled synthesis of cyclic compounds.
Construction of Carbocyclic Ring Systems
The enyne moiety within 5-methylidenehept-6-yn-2-one is a competent substrate for various cyclization reactions to form carbocyclic rings. Transition-metal-catalyzed processes, such as Pauson-Khand reactions and other cycloadditions, are particularly effective for constructing five- and six-membered rings. For instance, in the presence of a cobalt or rhodium catalyst, the molecule can undergo an intramolecular [2+2+1] cycloaddition to yield bicyclic cyclopentenone derivatives.
Radical-initiated cyclizations also offer a powerful method for the construction of carbocyclic systems from 1,6-enynes. These reactions can be initiated by various radical precursors and proceed through a cascade of bond-forming events to yield complex cyclic structures. The specific reaction conditions, including the choice of initiator and solvent, can influence the regioselectivity and stereoselectivity of the cyclization.
| Reaction Type | Catalyst/Reagent | Product Type | Potential Yield (%) |
| Pauson-Khand Reaction | Co₂(CO)₈, NMO | Bicyclic cyclopentenone | 60-85 |
| Rh-catalyzed [4+2] | [Rh(COD)Cl]₂, AgSbF₆ | Cyclohexene derivative | 70-90 |
| Radical Cyclization | AIBN, Bu₃SnH | Methylcyclopentane derivative | 55-75 |
Synthesis of Heterocyclic Scaffolds (e.g., pyrroles, furans, thiophenes via Paal–Knorr reaction)
While not a direct 1,4-dicarbonyl compound, this compound can be readily converted into a suitable precursor for the Paal-Knorr synthesis of heterocycles. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For example, hydration of the terminal alkyne under acidic conditions would yield a 1,4-diketone, which can then be subjected to classical Paal-Knorr conditions. wikipedia.org
Pyrroles: Treatment of the resulting 1,4-diketone with a primary amine or ammonia (B1221849) in the presence of an acid catalyst will lead to the formation of a substituted pyrrole. organic-chemistry.org
Furans: Acid-catalyzed dehydration of the 1,4-diketone intermediate will furnish a furan (B31954) ring. alfa-chemistry.com
Thiophenes: The reaction of the 1,4-diketone with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, will produce the corresponding thiophene.
| Heterocycle | Reagent(s) | Key Intermediate | Potential Yield (%) |
| Pyrrole | R-NH₂, H⁺ | 1,4-Diketone | 75-95 |
| Furan | H₂SO₄, heat | 1,4-Diketone | 80-95 |
| Thiophene | P₄S₁₀ or Lawesson's Reagent | 1,4-Diketone | 60-85 |
Derivatization via Selective Functional Group Modification
The distinct reactivity of the ketone, alkyne, and alkene functionalities allows for a high degree of selective modification, enabling the synthesis of a diverse array of derivatives.
Reactions at the Ketone Carbonyl
The ketone carbonyl in this compound can undergo a variety of nucleophilic addition and reduction reactions. The presence of the adjacent double bond can influence the reactivity, allowing for both 1,2- and 1,4-conjugate additions.
Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). wikipedia.orgstackexchange.comlibretexts.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), may also reduce the alkyne.
Grignard and Organolithium Addition: Reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), will result in the formation of tertiary alcohols.
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of a new double bond.
| Reaction | Reagent | Product Type | Comments |
| Reduction | NaBH₄, MeOH | Secondary Alcohol | Selective for the ketone. |
| Grignard Addition | CH₃MgBr, THF | Tertiary Alcohol | Adds a methyl group. |
| Wittig Reaction | Ph₃P=CH₂, THF | Diene | Forms a new exocyclic double bond. |
Transformations of the Terminal Alkyne
The terminal alkyne is a highly versatile functional group that can participate in a wide range of transformations, including C-C bond formation and functional group interconversion.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the straightforward introduction of aromatic or vinylic substituents at the terminus of the alkyne. nih.gov
Hydration: Markovnikov hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in aqueous acid, yields a methyl ketone, as previously mentioned, which is a precursor for the Paal-Knorr synthesis. researchgate.net
Alkynylation: Deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, followed by reaction with an electrophile (e.g., an alkyl halide or another carbonyl compound) allows for the extension of the carbon chain.
| Reaction | Reagent(s) | Product Type | Potential Yield (%) |
| Sonogashira Coupling | Ar-I, Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted alkyne | 70-95 |
| Hydration | H₂SO₄, HgSO₄, H₂O | Methyl ketone | 65-85 |
| Alkynylation | 1. n-BuLi, THF; 2. R-X | Internal alkyne | 75-90 |
Reactions of the Methylidene Alkene
The exocyclic double bond of the methylidene group is susceptible to a variety of addition reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Hydrogenation: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will selectively reduce the double bond to a methyl group. Under more forcing conditions, the alkyne may also be reduced.
Epoxidation: The alkene can be selectively converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgpearson.comorientjchem.org The alkyne is generally less reactive towards epoxidation.
Dihydroxylation: Dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield a vicinal diol. libretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.org Sharpless asymmetric dihydroxylation can be employed to achieve enantioselectivity. wikipedia.orgorganic-chemistry.org
| Reaction | Reagent | Product Type | Stereochemistry |
| Hydrogenation | H₂, Pd/C | Saturated ketone | N/A |
| Epoxidation | m-CPBA | Epoxide | Racemic |
| Syn-Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn addition |
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Q & A
What spectroscopic techniques are optimal for characterizing 5-Methylidenehept-6-yn-2-one, and how should conflicting spectral data be resolved?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for identifying carbon hybridization and proton environments, particularly distinguishing the methylidene (=CH₂) and alkyne (C≡C) groups. Infrared (IR) spectroscopy helps confirm the ketone (C=O) and alkyne stretches. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. For data interpretation, cross-validate spectral assignments with computational tools (e.g., DFT-based chemical shift predictions) and reference databases. Contradictions in peak assignments require iterative re-analysis using 2D NMR (COSY, HSQC, HMBC) to resolve connectivity ambiguities .
How should researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?
Advanced Research Focus
Adopt a factorial experimental design with controlled variables (pH: 2–12, temperature: 25–80°C). Use HPLC or GC-MS to quantify degradation products over time. Include inert atmosphere conditions (N₂/Ar) to isolate oxidative vs. hydrolytic pathways. Statistical analysis (ANOVA) identifies significant degradation drivers. For mechanistic insights, employ isotopic labeling (e.g., D₂O for hydrolysis studies) and trap reactive intermediates (e.g., Michael adducts). Data contradictions across studies may arise from impurities or solvent effects; replicate experiments with rigorously purified samples and standardized solvents .
What computational strategies are effective for predicting the regioselectivity of cycloaddition reactions involving this compound?
Advanced Research Focus
Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (FMOs) and identify electron-deficient/dense regions. Compare activation energies of competing pathways (e.g., [2+2] vs. [4+2] cycloadditions). Solvent effects can be incorporated via polarizable continuum models (PCM). Validate predictions with experimental kinetic data and substituent-dependent reactivity trends. Discrepancies between computational and experimental results may necessitate higher-level theory (e.g., CCSD(T)) or explicit solvation modeling .
How can AI-driven synthesis planning tools improve the efficiency of derivatizing this compound?
Advanced Research Focus
Leverage retrosynthetic algorithms (e.g., ASKCOS, Chematica) to prioritize feasible reaction pathways for introducing functional groups (e.g., epoxidation of the alkyne). Train models on datasets of α,β-unsaturated ketone reactivity. Validate AI proposals with microfluidic high-throughput experimentation (HTE) to test 10–100 conditions in parallel. Address contradictions in reaction yields by analyzing hidden variables (e.g., catalyst loading, mixing efficiency) via multivariate regression .
What methodologies are recommended for systematic reviews of this compound’s biological activity data?
Advanced Research Focus
Follow PRISMA guidelines for literature screening, emphasizing inclusion/exclusion criteria (e.g., assay type, concentration ranges). Extract dose-response data for meta-analysis, adjusting for assay variability (e.g., cell line differences). Use funnel plots to detect publication bias. For contradictory results (e.g., opposing cytotoxicity trends), subgroup analyses by organism or tissue type can identify context-dependent effects. Open-access repositories for raw data (e.g., Figshare) enhance reproducibility .
How should reaction conditions be optimized for the catalytic hydrogenation of this compound to avoid over-reduction?
Basic Research Focus
Screen heterogeneous catalysts (Pd/C, Lindlar) under low H₂ pressure (1–5 atm) in aprotic solvents (e.g., ethyl acetate). Monitor reaction progress via TLC/GC-MS to terminate at the alkene stage. For selectivity, employ poison catalysts (e.g., quinoline-modified Pd) to inhibit alkyne-to-alkane reduction. Kinetic studies under flow chemistry conditions improve control over residence time and selectivity. Conflicting literature reports on catalyst efficiency may arise from support material differences; compare performance across standardized substrates .
What protocols ensure reproducibility in synthesizing this compound via Claisen-Schmidt condensation?
Basic Research Focus
Standardize starting materials (e.g., purity >98% for acetylene precursors) and reaction stoichiometry (1:1.2 ketone:aldehyde ratio). Use anhydrous conditions (molecular sieves) and inert gas purging to prevent aldol side reactions. Isolate intermediates via flash chromatography before final cyclization. Publish detailed spectral data (NMR, IR) and crystallographic parameters (if available) to aid cross-validation. Reproducibility issues often stem from trace moisture; include Karl Fischer titration results in supplementary materials .
How can surface-adsorption studies elucidate the environmental fate of this compound in indoor settings?
Advanced Research Focus
Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on model surfaces (e.g., silica, cellulose). Vapor-phase exposure systems simulate indoor air interactions. Analyze degradation products via ToF-SIMS or XPS. Conflicting data on degradation rates may relate to surface roughness or humidity; control these parameters rigorously. Compare results with computational models (e.g., molecular dynamics) to predict long-term behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
